N-[(E)-(2-ethoxyphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine
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Overview
Description
N-[(E)-(2-ethoxyphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine is a chemical compound with the molecular formula C20H25N3O This compound is characterized by the presence of a piperazine ring substituted with a 4-methylphenyl group and an ethoxyphenylmethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2-ethoxyphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine typically involves the condensation of 2-ethoxybenzaldehyde with 4-(4-methylphenyl)piperazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, which is then purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(2-ethoxyphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-[(E)-(2-ethoxyphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(E)-(2-ethoxyphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(4-ethoxyphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine
- N-[(E)-(2-methoxyphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine
- N-[(E)-(2-ethoxyphenyl)methylidene]-4-(4-methoxyphenyl)piperazin-1-amine
Uniqueness
N-[(E)-(2-ethoxyphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethoxy and methylphenyl groups in the piperazine ring enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C20H25N3O |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
(E)-1-(2-ethoxyphenyl)-N-[4-(4-methylphenyl)piperazin-1-yl]methanimine |
InChI |
InChI=1S/C20H25N3O/c1-3-24-20-7-5-4-6-18(20)16-21-23-14-12-22(13-15-23)19-10-8-17(2)9-11-19/h4-11,16H,3,12-15H2,1-2H3/b21-16+ |
InChI Key |
MFONMHUXVXEOOA-LTGZKZEYSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/N2CCN(CC2)C3=CC=C(C=C3)C |
Canonical SMILES |
CCOC1=CC=CC=C1C=NN2CCN(CC2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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